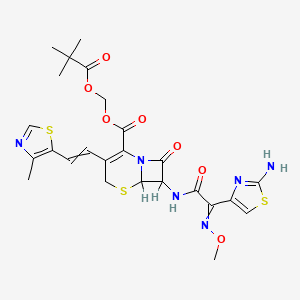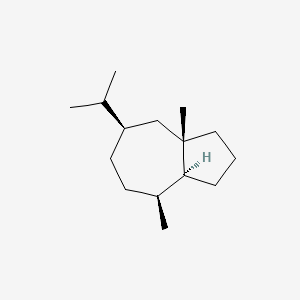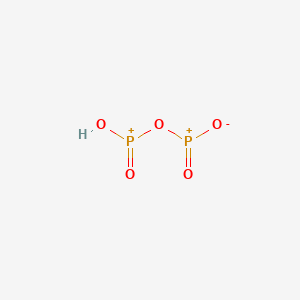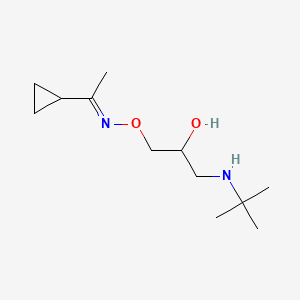![molecular formula C33H48O10 B1232507 [13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate](/img/structure/B1232507.png)
[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate is a complex organic compound with the molecular formula C33H48O10. It consists of 48 hydrogen atoms, 33 carbon atoms, and 10 oxygen atoms .
Chemical Reactions Analysis
Ostodin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. the compound’s structure suggests that it can participate in reactions typical for esters and ketones, leading to the formation of various products .
Scientific Research Applications
Ostodin has been primarily studied for its anti-leukemia effects . It is used in scientific research to explore its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism by which Ostodin exerts its effects involves its interaction with specific molecular targets and pathways. While detailed pathways are not explicitly mentioned, its anti-leukemia effects suggest that it may interfere with cellular processes critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
Ostodin can be compared with other compounds with similar structures and functions. Some similar compounds include other anti-leukemia agents and organic molecules with multiple rings and functional groups. The uniqueness of Ostodin lies in its specific molecular structure and its potential therapeutic applications .
Properties
Molecular Formula |
C33H48O10 |
|---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate |
InChI |
InChI=1S/C33H48O10/c1-7-8-9-10-11-12-13-14-15-24(36)41-29-20(3)32(39)23-16-19(2)28(37)31(23,38)17-22(18-34)26(43-40)25(32)27-30(5,6)33(27,29)42-21(4)35/h14-17,20,23,25-27,29,34,38-40H,7-13,18H2,1-6H3/b15-14+ |
InChI Key |
KRBKMIARJGAHGD-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)OC1C(C2(C3C=C(C(=O)C3(C=C(C(C2C4C1(C4(C)C)OC(=O)C)OO)CO)O)C)O)C |
Canonical SMILES |
CCCCCCCCC=CC(=O)OC1C(C2(C3C=C(C(=O)C3(C=C(C(C2C4C1(C4(C)C)OC(=O)C)OO)CO)O)C)O)C |
Synonyms |
delta 5,6-7-hydroperoxy-12-O-undecadienoylphorbol-13-acetate NSC 353862 NSC-353862 ostodin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B1232428.png)

![2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1232431.png)

![3-Nitro-4-(1-pyrrolidinyl)benzoic acid [1-(4-ethylanilino)-1-oxopropan-2-yl] ester](/img/structure/B1232436.png)
![3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B1232439.png)


![[(9E)-8-Acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate](/img/structure/B1232444.png)
![N-[1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]acetamide](/img/structure/B1232445.png)

